molecular formula C7H6FI B1330220 2-Fluoro-4-iodotoluene CAS No. 39998-81-7

2-Fluoro-4-iodotoluene

Cat. No. B1330220
CAS RN: 39998-81-7
M. Wt: 236.02 g/mol
InChI Key: QZLWTFTXGKKCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-iodotoluene is a chemical compound that is part of the family of halogenated toluenes, which are derivatives of toluene with halogen atoms substituted in the aromatic ring. This compound is particularly interesting due to the presence of both fluorine and iodine atoms, which can significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of halogenated toluenes, such as 2-fluoro-4-iodotoluene, can be achieved through various methods. One approach involves the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] and a pyridine·HF complex, which can yield (2,2-difluoroethyl)arenes . Another method includes the reaction of potassium organotrifluoroborates with p-iodotoluene difluoride under mild conditions to produce iodonium salts, which can be further transformed into fluorinated aromatic compounds . Additionally, the Schiemann reaction has been utilized to synthesize related compounds such as 2-fluoro-4-iodo-anisole, which involves nitration, reduction, and a Sandmeyer reaction .

Molecular Structure Analysis

The molecular structure of 2-fluoro-4-iodotoluene is characterized by the presence of a fluorine atom and an iodine atom attached to the benzene ring of toluene. The iodine atom is a large, highly polarizable group, while the fluorine atom is small and highly electronegative. This combination of substituents can lead to interesting electronic effects and influence the compound's reactivity. The presence of such substituents can also affect the compound's physical properties, such as birefringence, as seen in related fluoroiodate compounds .

Chemical Reactions Analysis

2-Fluoro-4-iodotoluene can participate in various chemical reactions due to the presence of reactive halogen atoms. For instance, it can be used as a catalyst in the fluorination of 1,3-dicarbonyl compounds, where it aids in the efficient introduction of a fluorine atom into the compound . It can also act as a mediator in the electrochemical fluorination of β-dicarbonyl compounds, facilitating the selective introduction of fluorine . Furthermore, p-iodotoluene, a related compound, has been used in the catalytic difluorination of olefins, showcasing the potential utility of halogenated toluenes in the synthesis of difluorinated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-4-iodotoluene are influenced by the halogen atoms attached to the aromatic ring. The iodine atom imparts a significant molecular weight and polarizability to the compound, while the fluorine atom contributes to its electronegativity and bond strength. These properties are crucial in determining the compound's boiling point, solubility, and stability. The reactivity of 2-fluoro-4-iodotoluene in various chemical reactions, such as iodofluorination and stereoselective synthesis of fluoroalkenes , is also a direct consequence of its halogen substituents.

Scientific Research Applications

If you have specific studies or fields in mind where “2-Fluoro-4-iodotoluene” is being used, I would be more than happy to help analyze those. Alternatively, if you’re interested in the general properties or data about “2-Fluoro-4-iodotoluene”, I can provide that information. For example, its molecular weight is 236.03 , and it’s a solid at room temperature with a melting point of 79°C .

If you have specific studies or fields in mind where “2-Fluoro-4-iodotoluene” is being used, I would be more than happy to help analyze those. Alternatively, if you’re interested in the general properties or data about “2-Fluoro-4-iodotoluene”, I can provide that information. For example, its molecular weight is 236.03 , and it’s a solid at room temperature with a melting point of 79°C .

Safety And Hazards

2-Fluoro-4-iodotoluene is classified as a warning under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-fluoro-4-iodo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLWTFTXGKKCHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193054
Record name 2-Fluoro-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-iodotoluene

CAS RN

39998-81-7
Record name 2-Fluoro-4-iodo-1-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39998-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-iodotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039998817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-4-iodotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoro-4-iodotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-FLUORO-4-IODOTOLUENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXZ7JMG1YB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Part C. To a solution of 2-fluoro-4-iodo-1-methylbenzene (50 g, 210 mmol) in anhydrous acetone (490 mL) was added N-bromosuccinimide (42 g, 230 mmol) and 2,2′-azobisiso-butyronitrile (100 mg, 0.60 mmol). The resulting solution was heated to reflux and maintained under reflux conditions for 5 h. The reaction was then cooled, concentrated, and filtered. The filtrate was concentrated, and the resulting dark red residue was purified by flash column chromatography (10% ethyl acetate in hexanes) to afford a 4:1 mixture (58 g) of 1-(bromomethyl)-2-fluoro-4-iodobenzene (49 g, 73%) and 2-fluoro-4-iodo-1-methylbenzene (9 g, 17%) as a red solid. 1H NMR (product) (CDCl3) δ 7.40-7.49 (m, 2H), 7.13 (t, 1H), 4.45 (s, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
490 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Part A. In a flame-dried 1-L flask was combined anhydrous methyl alcohol (1.4 L), 4-methoxyphenylhydrazine hydrochloride (25 g, 140 mmol), 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione (30 g, 140 mmol), and trifluoroacetic acid (1.1 mL, 14 mmol). The resulting red slurry was maintained at rt for 14 h. A 50% solution of isopropyl alcohol/water (500 mL) was then added, and the mixture was stirred vigorously for 5 min. The mixture was filtered; additional material precipitated from the filtrate upon standing, and the new mixture was filtered. After another 3 h, the resulting filtrate was filtered a third time, and the combined beige solid was oven dried under vacuum to afford 5-(2-furyl)-1-(4-methoxy-phenyl)-3-(trifluoromethyl)-1H-pyrazole (42 g, 96%) as a light brown solid. 1H NMR (CDCl3) δ 7.42(m, 1H), 7.35 (d, 2H), 6.98 (d, 2H), 6.89 (s, 1H), 6.33 (dd, 1H), 5.90 (d, 1H), 3.88 (s, 3H). Part B. To the product from Part B (20 g, 65 mmol) was added water (410 mL), 5% aqueous sodium dihydrogenphosphate (270 mL), and tert-butanol (410 mL). The resulting mixture was warmed to 60° C., and potassium permanganate (63, 400 mmol) was added over a period of 1.5 h. After an additional 10 min, the resulting purple slurry was cooled to 0° C., and the reaction was quenched by the addition of 400 mL of saturated aqueous sodium bisulfite. The resulting brown slurry was filtered, washed with 500 mL of water, and the filtrate was acidified to pH 1 with concentrated aqueous hydrogen chloride. The aqueous layer was extracted with ethyl acetate (6×150 mL), and the combined organic layers were washed with saturated aqueous sodium chloride, dried over sodium sulfate, and filtered. Concentration afforded 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (16 g, 85%) as a light yellow solid. MS (APCI+): 328.2 (M+H+ CH3CN)+. 1H NMR (CDCl3) δ 7.37 (d, 2H), 7.32 (s, 1H), 6.97 (d, 2H), 3.88 (s, 3H). Part C. To a solution of 2-fluoro-4-iodo-1-methylbenzene (50 g, 210 mmol) in anhydrous acetone (490 mL) was added N-bromosuccinimide (42 g, 230 mmol) and 2,2′-azobisisobutyronitrile (100 mg, 0.60 mmol). The resulting solution was heated to reflux and maintained under reflux conditions for 5 h. The reaction was then cooled, concentrated, and filtered. The filtrate was concentrated, and the resulting dark red residue was purified by flash column chromatography (10% ethyl acetate in hexanes) to afford a 4:1 mixture (58 g) of 1-(bromomethyl)-2-fluoro-4-iodobenzene (49 g, 73%) and 2-fluoro-4-iodo-1-methylbenzene (9 g, 17%) as a red solid. 1H NMR (product) (CDCl3) δ7.40–7.49 (m, 2H), 7.13 (t, 1H), 4.45 (s, 2H). Part D. To the product from Part C (58 g, 140 mmol) in toluene (500 mL) and water (500 mL) was added sodium cyanide (34 g, 700 mmol) and tetrabutylammonium bromide (23 g, 70 mmol). The resulting mixture was heated to reflux and maintained under reflux condition for 14 h. The dark brown mixture was then cooled, and the layers were separated. The aqueous layer was washed with ethyl acetate (200 mL), and the combined organic layers were washed with saturated aqueous sodium chloride and dried over sodium sulfate. The organic layers were concentrated, and the resulting residue was purified by flash column chromatography (10% ethyl acetate in hexanes) to give (2-fluoro-4-iodophenyl)-acetonitrile (20 g, 54%) as a yellow solid. 1H NMR (CDCl3) δ 7.54 (dd, 1H), 7.49 (dd, 1H), 7.18 (t, 1H), 3.72 (s, 2H). Part E. To the product from Part D (20 g, 77 mmol) was added ethyl alcohol (470 mL), water (230 mL), and sodium hydroxide (31 g, 770 mmol). The resulting mixture was heated to reflux and maintained under reflux conditions for 2 h. The reaction was then cooled, concentrated, and acidified to pH 1 with concentrated aqueous hydrochloric acid. The resulting mixture was filtered, and the filter cake was dried in a vacuum oven to afford (2-fluoro-4-iodophenyl)acetic acid (21 g, 96%) as yellow solid. 1H NMR (CDCl3) δ 7.43–7.48 (m, 2H), 7.00 (t, 1H), 3.67 (s, 2H). Part F. To the product from Part E (10 g, 36 mmol) was added methyl alcohol (25 mL) and benzene (250 mL). The resulting solution was cooled to 0° C., and (trimethylsilyl) diazomethane (9 mL, 38 mmol; 2.0 M in hexanes) was added dropwise over 15 min. After 1 h, the reaction was concentrated, and the resulting residue was purified by flash column chromatography (10–20% ethyl acetate in hexanes) to afford methyl (2-fluoro-4-iodophenyl)acetate (6.9 g, 66%) as a yellow oil. 1H NMR (CDCl3) δ 7.42–7.47 (m, 2H), 7.00 (t, 1H), 3.71 (s, 3H), 3.63 (s, 2H). Part G. To methyl (2-fluoro-4-iodophenyl)acetate (1.0 g, 3.4 mmol) in dimethylsulfoxide (68 mL) was added potassium carbonate (1.9 g, 14 mmol) and 2-hydroxypyridine (650 mg, 6.8 mmol). The resulting mixture was degassed (alternate vacuum/nitrogen three times), and copper(I) iodide (650 mg, 3.4 mmol) was added in one portion. The light green mixture was again degassed (vac/N2) and warmed to 125° C. After 14 h, the brown-black mixture was cooled and poured into saturated aqueous ammonium hydroxide (50 mL) and ethyl acetate (100 mL). The layers were separated, and the organic layers were washed with water (2×50 mL) and saturated aqueous sodium chloride. The organic layers were concentrated, and the resulting residue was purified by radial chromatography (20–100% ethyl acetate in hexanes) to afford methyl [2-fluoro-4-(2-oxo-1(2H)-pyridinyl)-phenyl]acetate (340 mg, 39%) as a green-brown solid. LC/MS (ESI+): 262.2 (M+H)+. 1H NMR (CDCl3) δ 7.22–7.36 (m, 3H), 7.08 (t, 2H), 6.54 (d, 1H), 6.18 (t, 1H), 3.63 (s, 5H). Part H. To a stirring solution of trimethylacetyl chloride (0.026 mL, 0.21 mmol), triethylamine (0.058 mL, 0.42 mmol), and diethyl ether (2.6 mL) in a flame-dried flask was added 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (60 mg, 0.21 mmol). The resulting white slurry was warmed to 23° C. and stirred for 1.5 h. The mixture was filtered, and the filtrate was concentrated. The resulting residue was partially redissolved in diethyl ether (2 mL) and filtered again. The filtrate was concentrated to give 2,2-dimethylpropanoic 1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic anhydride as a viscous oil.
[Compound]
Name
H+ CH3CN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
490 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-4-iodo-1-methylbenzene (50 g, 210 mmol) in anhydrous acetone (490 mL) was added N-bromosuccinimide (42 g, 230 mmol) and 2,21-azobisiso-butyronitrile (100 mg, 0.60 mmol). The resulting solution was heated to reflux and maintained under reflux conditions for 5 h. The reaction was then cooled, concentrated, and filtered. The filtrate was concentrated, and the resulting dark red residue was purified by flash column chromatography (10% ethyl acetate in hexanes) to afford a 4:1 mixture (58 g) of 1-(bromomethyl)-2-fluoro-4-iodobenzene (49 g, 73%) and 2-fluoro-4-iodo-1-methylbenzene (9 g, 17%) as a red solid. 1H NMR (product) (CDCl3) δ 7.40-7.49 (m, 2H), 7.13 (t, 1H), 4.45 (s, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
[Compound]
Name
2,21-azobisiso-butyronitrile
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
490 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-iodotoluene
Reactant of Route 2
2-Fluoro-4-iodotoluene
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-iodotoluene
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-iodotoluene
Reactant of Route 5
2-Fluoro-4-iodotoluene
Reactant of Route 6
2-Fluoro-4-iodotoluene

Citations

For This Compound
11
Citations
K Kobayashi, K Ishii… - Chemistry–A European …, 2005 - Wiley Online Library
… The orientational selectivity of I:Me oriented to the 2 unit changed from 10.9:1 in p-iodotoluene⊂(1⋅2) to 1.06:1 in 2-fluoro-4-iodotoluene⊂(1⋅2), indicating that the methyl group next to …
R Giri, A Brusoe, K Troshin, JY Wang… - Journal of the …, 2018 - ACS Publications
… set of data that would help distinguish between the anionic or neutral pathways, we studied the dependence of the k obs values for the reactions of an iodoarene (2-fluoro-4-iodotoluene…
Number of citations: 92 pubs.acs.org
HHB Meng, LR Dalton, ST Wu - Molecular Crystals and Liquid …, 1994 - Taylor & Francis
… -2-01 was added dropwise to a stirred mixture of cuprous iodide (70 mg), bis(tripheny1phosphine) palladium chloride (70 mg), triphenylphosphine (140 mg) and 2-fluoro-4-iodotoluene (…
Number of citations: 28 www.tandfonline.com
RK Goel, S Sharma, DN Waters - Spectrochimica Acta Part A: Molecular …, 1986 - Elsevier
… Table 3 gives observed values of the 00 bands of mIT, pIT, 2fluoro-4-iodotoluene and 2-chloro-4-iodotoluene. For the latter two compounds, shifts of the 0,0 bands compared to the shift …
Number of citations: 4 www.sciencedirect.com
AM Spiewak, DJ Weix - The Journal of organic chemistry, 2019 - ACS Publications
… Condition A from 2-fluoro-4-iodotoluene (147.5 mg): 72% yield (90.8 mg). Amber oil. H NMR (500 MHz, CDCl 3 ): δ 7.86 (dd, J = 8.2, 1.3 Hz, 1H), 7.51 (dd, J = 8.2, 1.2 Hz, 1H), 7.47–7.38 …
Number of citations: 15 pubs.acs.org
C Singh, J Rathod, V Jha, A Panossian… - European Journal of …, 2015 - Wiley Online Library
… Interestingly the reaction of aniline with 2-fluoro-4-iodotoluene produced the selective mono-aminated product (Table 4, Entry 12). It was found that an aliphatic amine, such as …
BH Lipshutz, K Siegmann, E Garcia… - Journal of the American …, 1993 - ACS Publications
Treatment of lower order arylcyanocuprates ArCu (CN) Li with 1 equiv of an aryllithium (Ar'Li) at temperatures around-125 C leads to higherorder reagents Ar (Ar') Cu (CN) Li2. Upon …
Number of citations: 186 pubs.acs.org
A Nilova - 2020 - search.proquest.com
The benzenoid core is a frequent and irreplaceable component of biologically active molecules. Structure function relationship of these compounds has been broadly analyzed and …
Number of citations: 2 search.proquest.com
AM Spiewak - 2020 - search.proquest.com
This dissertation covers the derivation of two new reaction methods that are suitable for use by the synthetic community. An introductory chapter funded by the Wisconsin Institute for …
Number of citations: 0 search.proquest.com
RM Stephenson - Flash Points of Organic and Organometallic …, 1987 - Springer
Flash Points Page 1 Flash Points Boron hydride, CA 19287-45-7: 205.37 (7). Decaborane, CA 17702-41-9: 353.15 (6). C12H2Si Dichlorosilane, CA 4109-96-0: 235.93 (6). Thionyl …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.